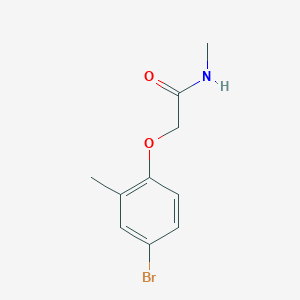

2-(4-bromo-2-methylphenoxy)-N-methylacetamide

Description

2-(4-Bromo-2-methylphenoxy)-N-methylacetamide is an acetamide derivative characterized by a brominated and methyl-substituted phenoxy group attached to an N-methylacetamide backbone.

Properties

IUPAC Name |

2-(4-bromo-2-methylphenoxy)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-7-5-8(11)3-4-9(7)14-6-10(13)12-2/h3-5H,6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGVGDNRPWEMTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OCC(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methylphenoxy)-N-methylacetamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-2-methylphenol and N-methylacetamide.

Reaction: The phenol group of 4-bromo-2-methylphenol is reacted with an appropriate acylating agent, such as acetic anhydride, in the presence of a base like pyridine to form the intermediate 4-bromo-2-methylphenoxyacetyl chloride.

Amidation: The intermediate is then reacted with N-methylamine to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-methylphenoxy)-N-methylacetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted phenoxy derivatives.

Oxidation: Formation of quinones or other oxidized products.

Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

2-(4-bromo-2-methylphenoxy)-N-methylacetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-methylacetamide involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, while the amide moiety may form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparisons

The following table highlights key structural differences between 2-(4-bromo-2-methylphenoxy)-N-methylacetamide and its analogs:

Key Observations :

- Substituent Position: The position of bromine and methyl groups on the phenoxy ring significantly impacts steric and electronic properties. For example, this compound has a methyl group at the 2-position, which may hinder rotation and stabilize specific conformations compared to 2-(2-bromo-4-methylphenoxy)acetamide .

- N-Substituents: The N-methyl group in the target compound reduces polarity compared to analogs with bulkier substituents (e.g., 4-fluorophenyl in ).

Key Observations :

Physicochemical Properties

- Solubility: The N-methyl group in the target compound may reduce water solubility compared to hydroxyl-containing analogs (e.g., 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-hydroxymethylphenyl)acetamide in ) .

- Crystal Packing : In 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide (), intermolecular N—H⋯O hydrogen bonds stabilize the crystal lattice, a feature likely shared by the target compound .

Biological Activity

2-(4-bromo-2-methylphenoxy)-N-methylacetamide is a chemical compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings from various research studies.

Chemical Structure and Properties

The compound features a bromo-substituted phenyl ring connected to a methoxy group and an acetamide moiety. Its molecular formula is C11H12BrNO2, with a molecular weight of approximately 272.12 g/mol. The presence of the bromine atom may influence its biological activity by altering electron density and steric hindrance.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related phenoxyacetamides have shown significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

| Compound | Target Organism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | S. aureus | 15 | |

| This compound | E. coli | 12 |

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines. For example, it has been tested against the CCRF-CEM leukemia cell line, showing promising results with a GI50 value indicating effective growth inhibition.

| Cell Line | GI50 (µM) | Mechanism | Reference |

|---|---|---|---|

| CCRF-CEM | 10 | Induction of apoptosis via mitochondrial pathway | |

| MCF-7 (breast cancer) | 15 | Cell cycle arrest at G1 phase |

The biological activity of this compound is hypothesized to stem from its ability to interact with specific cellular targets. It may inhibit enzymes involved in critical metabolic pathways, leading to apoptosis in cancer cells and disruption in bacterial growth.

Enzyme Inhibition Studies

In vitro assays have been conducted to evaluate the inhibitory effects of this compound on various enzymes:

| Enzyme | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| Aldose reductase | 25 | Competitive inhibition | |

| Cholinesterase | 30 | Non-competitive inhibition |

Case Studies

Several case studies have been documented where derivatives of this compound were utilized in therapeutic settings:

- Case Study on Antitumor Activity : A study involving a series of phenoxyacetamides showed that modifications in the bromine substituent significantly enhanced their anticancer properties against breast cancer cell lines.

- Clinical Evaluation : In a clinical trial assessing the efficacy of similar compounds in treating resistant bacterial infections, patients exhibited improved outcomes when treated with formulations containing phenoxyacetamides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.